5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile

Medicinal Chemistry ADME Physicochemical Property Optimization

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile (CAS 2197056-54-3) is a fluorinated heterocyclic building block comprising a 2-furonitrile core substituted at the 5-position with a 3,5-bis(trifluoromethyl)phenyl moiety. This structure imparts high lipophilicity (predicted Consensus Log P 3.89–4.64) and metabolic stability characteristic of the bis-trifluoromethylphenyl pharmacophore, while the nitrile group offers a versatile synthetic handle for further elaboration.

Molecular Formula C13H5F6NO
Molecular Weight 305.17 g/mol
CAS No. 2197056-54-3
Cat. No. B1415340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile
CAS2197056-54-3
Molecular FormulaC13H5F6NO
Molecular Weight305.17 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N
InChIInChI=1S/C13H5F6NO/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-5H
InChIKeyZMLFTLRSGITINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile (CAS 2197056-54-3): Chemical Profile and Procurement Context


5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile (CAS 2197056-54-3) is a fluorinated heterocyclic building block comprising a 2-furonitrile core substituted at the 5-position with a 3,5-bis(trifluoromethyl)phenyl moiety. This structure imparts high lipophilicity (predicted Consensus Log P 3.89–4.64) and metabolic stability characteristic of the bis-trifluoromethylphenyl pharmacophore, while the nitrile group offers a versatile synthetic handle for further elaboration [1]. Its molecular formula is C₁₃H₅F₆NO with a molecular weight of 305.17 g/mol, and it is supplied as a research-grade chemical for medicinal chemistry and agrochemical discovery programs .

1 Supports SAR campaigns requiring high lipophilicity
2 Versatile nitrile handle for amine/tetrazole derivatization
3 Privileged bis-CF₃ phenyl group for metabolic stability research

Why 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile Cannot Be Substituted with Generic Analogs


The 3,5-bis(trifluoromethyl)phenyl group is a privileged pharmacophore that confers distinct physicochemical and biological properties not replicated by unsubstituted phenyl, mono‑CF₃, or heteroaryl analogs. Replacement with a non-fluorinated phenyl ring (e.g., 5-phenyl-2-furonitrile) results in a >30‑fold difference in lipophilicity and a corresponding reduction in metabolic stability, which directly impacts in vivo half-life and target engagement [1]. Even a shift from the 3,5‑bis(CF₃) to a 4‑CF₃ substitution pattern alters electron density distribution and molecular conformation, leading to divergent SAR profiles [2]. The combination of two strong electron-withdrawing CF₃ groups meta to the furan linkage creates a unique electrostatic and steric environment that modulates reactivity at the nitrile and furan positions, making direct substitution with less‑fluorinated or non-fluorinated analogs scientifically unjustifiable in SAR-driven campaigns.

Lipophilicity shift
Replacing 3,5-bis(CF₃)phenyl with unsubstituted phenyl may shift Log P by >2.5 units, altering ADME properties.
Electronic environment change
A 4-CF₃ substitution pattern alters electron density distribution, potentially leading to divergent SAR profiles.
Steric/electrostatic mismatch
Non-fluorinated furan analogs lack the unique steric and electrostatic environment, limiting direct substitution in SAR-driven campaigns.

Quantitative Differentiation of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile Against Key Comparators


Lipophilicity Enhancement vs. Unsubstituted Phenyl Analog

The 3,5-bis(trifluoromethyl)phenyl substituent increases the consensus Log P by approximately 2.5–3.0 log units relative to the unsubstituted phenyl analog (5-phenyl-2-furonitrile). This quantifiable difference in lipophilicity drives enhanced membrane permeability and target tissue distribution, a key differentiator for CNS and intracellular target programs [1].

Lipophilicity gain
Predicted
ΔLog P = 2.5–3.2
Reported lipophilicity context supports CNS research programs
SwissADME / ALOGPS prediction; verify experimentally
Medicinal Chemistry ADME Physicochemical Property Optimization

Metabolic Stability Advantage Conferred by Bis-CF₃ Substitution

The bis(trifluoromethyl)phenyl motif shields the furan ring from cytochrome P450-mediated oxidation, extending the compound's predicted metabolic half-life. Class-level evidence demonstrates that CF₃-substituted aromatics exhibit up to a 4‑fold increase in metabolic stability compared to non-fluorinated analogs in rat liver microsome assays [1].

Metabolic stability
Class-level
Up to 4-fold t½ increase
Class-level metabolic stability context supports PK exposure-model interpretation
Rat liver microsome data from CF₃-substituted analogs
Drug Metabolism Pharmacokinetics Lead Optimization

Nitrile Reactivity and Derivatization Utility

The nitrile group of 5-[3,5-bis(trifluoromethyl)phenyl]-2-furonitrile serves as a versatile synthetic handle, enabling conversion to carboxylic acids, amides, tetrazoles, and amines. In contrast, the aldehyde analog (5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde) offers different reactivity (e.g., reductive amination, Wittig) but lacks the nitrile's capacity for direct introduction of basic amine or acidic tetrazole pharmacophores, which are essential for modulating pKa and solubility in drug candidates .

Synthetic versatility
Qualitative
Nitrile → acid, amide, tetrazole, amine vs. Aldehyde → alcohol, alkene, imine
Nitrile handle enables broader nitrogen-containing pharmacophore access
Standard organic transformations; class-level inference
Synthetic Chemistry Building Blocks Medicinal Chemistry

Application Scenarios for 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile in Drug Discovery and Agrochemical Research


Design of CNS-Penetrant Kinase Inhibitors

The high lipophilicity (Consensus Log P 3.89–4.64) and predicted blood-brain barrier permeability of 5-[3,5-bis(trifluoromethyl)phenyl]-2-furonitrile make it a privileged scaffold for CNS-targeted kinase inhibitors. The nitrile group can be converted to a basic amine or tetrazole to fine-tune pKa and solubility while maintaining CNS exposure [1].

Synthesis of Metabolic-Stable Anticancer Leads

The bis-CF₃ substitution pattern confers resistance to oxidative metabolism, addressing a common liability in anticancer drug candidates. This building block is ideal for constructing lead series where extended half-life and sustained target inhibition are required for in vivo efficacy [2].

Agrochemical Discovery for Pest Control

Fluorinated furan derivatives are established scaffolds in crop protection. The combination of a nitrile handle and a lipophilic bis-CF₃ phenyl ring enables the synthesis of novel insecticides or fungicides with improved cuticular penetration and metabolic stability in target pests [3].

Application
Selection Property
Validation Focus
CNS kinase inhibitor scaffold design
Lipophilicity and BBB permeability context
BBB model and CNS exposure review
Cancer cell-model lead optimization
Metabolic stability and half-life context
In vitro clearance and exposure model review
Crop protection research building block
Fluorinated lipophilic building block context
Pest cuticular penetration and stability review

Technical Documentation Hub

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